9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
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Overview
Description
9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a quinazoline core, and a carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves several steps, typically starting with the formation of the quinazoline core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The thiazole ring is then introduced via cyclization reactions.
Chemical Reactions Analysis
9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides.
Cyclization: Cyclization reactions can be employed to modify the quinazoline core, leading to the formation of fused ring systems.
Scientific Research Applications
9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound acts as a quorum sensing inhibitor by binding to the active site of quorum sensing receptors in bacteria, thereby disrupting cell-cell communication and inhibiting biofilm formation . In cancer research, the compound’s derivatives have been shown to inhibit multiple kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide include other quinazoline derivatives and thiazole-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
Benzo[d]thiazole-2-thiol derivatives: These compounds also contain a thiazole ring and have been studied for their antimicrobial properties.
Quinazoline derivatives: These compounds are known for their anticancer activity and are used in the development of kinase inhibitors.
2,4-Disubstituted thiazoles: These compounds exhibit broad-spectrum antimicrobial activity and are used in the development of new antibiotics.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
9-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(18-15-16-5-7-22-15)9-3-4-10-11(8-9)17-12-2-1-6-19(12)14(10)21/h3-5,7-8H,1-2,6H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHRRWTMNFUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=NC=CS4)C(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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